molecular formula C12H14O5 B6338997 2-Acetoxy-6-hydroxymethyl-benzoic acid ethyl ester CAS No. 1171921-91-7

2-Acetoxy-6-hydroxymethyl-benzoic acid ethyl ester

Cat. No.: B6338997
CAS No.: 1171921-91-7
M. Wt: 238.24 g/mol
InChI Key: YWYKEUPSAVLVDN-UHFFFAOYSA-N
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Description

2-Acetoxy-6-hydroxymethyl-benzoic acid ethyl ester is a chemical compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is commonly referred to as a derivative of benzoic acid, featuring both acetoxy and hydroxymethyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-6-hydroxymethyl-benzoic acid ethyl ester typically involves the esterification of 2-hydroxy-6-hydroxymethyl-benzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The acetoxy group can be introduced through acetylation using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-6-hydroxymethyl-benzoic acid ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Acetoxy-6-carboxybenzoic acid ethyl ester.

    Reduction: 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester.

    Substitution: Various substituted benzoic acid ethyl esters depending on the nucleophile used.

Scientific Research Applications

2-Acetoxy-6-hydroxymethyl-benzoic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Acetoxy-6-hydroxymethyl-benzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain. The acetoxy and hydroxymethyl groups play crucial roles in its binding affinity and specificity towards these enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester: Lacks the acetoxy group, which may result in different chemical and biological properties.

    2-Acetoxy-benzoic acid ethyl ester: Lacks the hydroxymethyl group, affecting its reactivity and applications.

    6-Hydroxymethyl-benzoic acid ethyl ester: Lacks both the acetoxy and hydroxyl groups, leading to distinct chemical behavior.

Uniqueness

2-Acetoxy-6-hydroxymethyl-benzoic acid ethyl ester is unique due to the presence of both acetoxy and hydroxymethyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-acetyloxy-6-(hydroxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-16-12(15)11-9(7-13)5-4-6-10(11)17-8(2)14/h4-6,13H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYKEUPSAVLVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC(=O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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